5-Ethyl-2-methylbenzene-1,3-diol
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Overview
Description
5-Ethyl-2-methylbenzene-1,3-diol is an organic compound belonging to the class of dihydroxybenzenes. It is characterized by the presence of two hydroxyl groups (-OH) attached to a benzene ring, along with ethyl and methyl substituents. This compound is a derivative of resorcinol, which is the meta isomer of dihydroxybenzene.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-methylbenzene-1,3-diol can be achieved through various synthetic routes. One common method involves the alkylation of resorcinol with ethyl and methyl groups. This can be done using Friedel-Crafts alkylation, where resorcinol reacts with ethyl and methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis starting from readily available precursors. The process typically includes steps such as bromination, methylation, and demethylation, followed by purification through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-methylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Br2, Cl2) and nitrating agents (HNO3) are commonly used under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-Ethyl-2-methylbenzene-1,3-diol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-methylbenzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound can interact with cellular pathways involved in oxidative stress and inflammation, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Resorcinol (benzene-1,3-diol): The parent compound with two hydroxyl groups in the meta position.
Catechol (benzene-1,2-diol): An isomer with hydroxyl groups in the ortho position.
Hydroquinone (benzene-1,4-diol): An isomer with hydroxyl groups in the para position.
Orcinol (5-methylbenzene-1,3-diol): A similar compound with a methyl group instead of an ethyl group.
Uniqueness
5-Ethyl-2-methylbenzene-1,3-diol is unique due to the presence of both ethyl and methyl substituents on the benzene ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall properties compared to other dihydroxybenzenes.
Properties
CAS No. |
34745-52-3 |
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Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
5-ethyl-2-methylbenzene-1,3-diol |
InChI |
InChI=1S/C9H12O2/c1-3-7-4-8(10)6(2)9(11)5-7/h4-5,10-11H,3H2,1-2H3 |
InChI Key |
CUEMVIJZQVZJRC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)O)C)O |
Origin of Product |
United States |
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